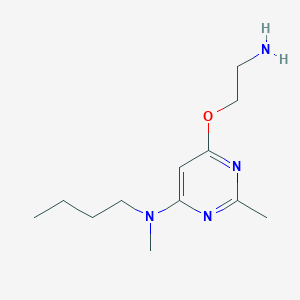

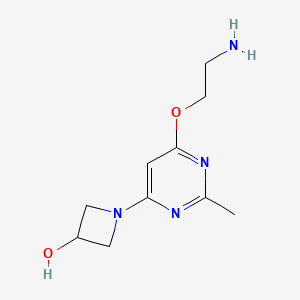

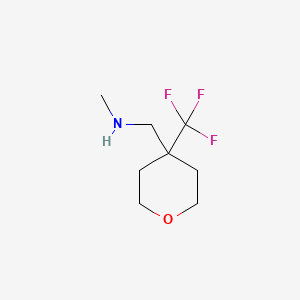

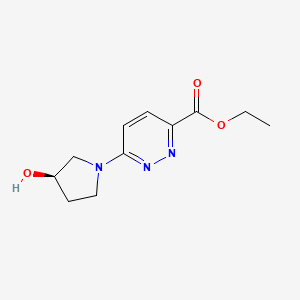

![molecular formula C11H20N2O B1492634 4-Cyclopropyl-9-oxa-1,4-diazaspiro[5.5]undecane CAS No. 2097977-20-1](/img/structure/B1492634.png)

4-Cyclopropyl-9-oxa-1,4-diazaspiro[5.5]undecane

Vue d'ensemble

Description

4-Cyclopropyl-9-oxa-1,4-diazaspiro[5.5]undecane (also known as 4-C9-ODS) is an organic compound that has recently been gaining attention for its potential uses in scientific research. It is a member of the spirocyclic family of compounds, which are characterized by the presence of a spirocyclic ring system. This particular compound has been found to be a useful tool for studying the effects of cyclopropyl groups on biological systems. In addition, it has been used to study the effects of other spirocyclic compounds on biological systems.

Applications De Recherche Scientifique

Synthesis and Chemical Properties

4-Cyclopropyl-9-oxa-1,4-diazaspiro[5.5]undecane and its derivatives have been extensively studied for their unique chemical structures and potential applications in various fields of research. Studies have focused on synthesizing oxime derivatives of heterocyclic spiro compounds with barbituric acid moieties, demonstrating the versatility of these compounds in generating diverse chemical entities. For example, oxime derivatives were synthesized from 7,11-diaryl-2,4-diazaspiro[5.5]undecane-3-oxo (or thioxo)-1,5,9-triones using hydroxylaminehydrogenchloride, showcasing the adaptability of spiro compounds in chemical reactions (Rahman et al., 2013).

Bioactivity and Potential Therapeutic Uses

The bioactivity of 1,9-diazaspiro[5.5]undecanes has been highlighted in research, with potential uses for treating obesity, pain, immune system disorders, cell signaling, cardiovascular, and psychotic disorders. This underscores the pharmaceutical relevance of these compounds and their derivatives (Blanco‐Ania et al., 2017).

Antagonistic Properties and Drug Discovery

Derivatives of this compound have been explored as CCR8 antagonists, indicating their potential in treating chemokine-mediated diseases, especially respiratory diseases such as asthma, chronic obstructive pulmonary disease, and rhinitis (Norman, 2007).

Catalytic Synthesis and Chemical Analysis

The efficient, catalyst-free synthesis of nitrogen-containing spiro heterocycles via [5 + 1] double Michael addition reaction has been demonstrated. This method provides a streamlined approach to synthesizing 2,4-diazaspiro[5.5]undecane derivatives with high yields, showcasing the chemical versatility and potential for further modification of these compounds (Aggarwal et al., 2014).

Novel Synthetic Pathways and Drug Design

Research has also focused on the synthesis of novel spiro scaffolds inspired by bioactive natural products. These scaffolds serve as building blocks for drug discovery, highlighting the significance of this compound derivatives in generating novel compounds for pharmaceutical research (Jenkins et al., 2009).

Mécanisme D'action

Target of Action

The primary targets of 4-Cyclopropyl-9-oxa-1,4-diazaspiro[5.5]undecane are the sigma-1 receptor (σ1R) and the μ-opioid receptor (MOR) . These receptors play a crucial role in pain modulation and neurotransmission .

Mode of Action

This compound acts as a dual ligand for the sigma-1 receptor and the μ-opioid receptor . It interacts with these targets, modulating their activity and inducing changes in cellular signaling .

Biochemical Pathways

The compound’s interaction with the sigma-1 receptor and the μ-opioid receptor affects various biochemical pathways involved in pain perception and neurotransmission . The sigma-1 receptor, a unique Ca2±sensing chaperone protein, affects neurotransmission by interacting with different protein partners, including molecular targets that participate in nociceptive signaling .

Pharmacokinetics

The pharmacokinetics of 4-Cyclopropyl-9-oxa-1,4-diazaspiro[5These properties significantly impact the compound’s bioavailability and therapeutic efficacy .

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its modulation of the sigma-1 receptor and the μ-opioid receptor . This modulation can lead to changes in pain perception and neurotransmission .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, storage conditions such as light exposure and temperature can affect the compound’s stability .

Analyse Biochimique

Biochemical Properties

4-Cyclopropyl-9-oxa-1,4-diazaspiro[5.5]undecane plays a significant role in biochemical reactions due to its ability to interact with a variety of enzymes, proteins, and other biomolecules. This compound has been shown to bind to specific receptors and enzymes, influencing their activity. For instance, it has been reported to interact with sigma-1 receptors and μ-opioid receptors, exhibiting dual ligand properties . These interactions can modulate receptor activity, leading to various biochemical outcomes. Additionally, this compound may act as an enzyme inhibitor or activator, depending on the context of the reaction.

Cellular Effects

The effects of this compound on cellular processes are diverse and significant. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that it can modulate the activity of sigma-1 receptors and μ-opioid receptors, which are involved in various cellular signaling pathways . By binding to these receptors, this compound can alter the downstream signaling cascades, leading to changes in gene expression and metabolic processes. These effects can vary depending on the cell type and the specific cellular context.

Molecular Mechanism

The molecular mechanism of action of this compound involves its interactions with specific biomolecules at the molecular level. This compound has been shown to bind to sigma-1 receptors and μ-opioid receptors, acting as a dual ligand . The binding interactions can lead to receptor activation or inhibition, depending on the receptor type and the cellular environment. Additionally, this compound can influence gene expression by modulating transcription factors and other regulatory proteins. These molecular interactions are crucial for understanding the compound’s biochemical and cellular effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to factors such as stability, degradation, and long-term cellular impacts. Studies have indicated that this compound is relatively stable under standard laboratory conditions, but its activity may decrease over extended periods due to degradation . Long-term exposure to this compound can lead to sustained changes in cellular function, including alterations in gene expression and metabolic processes. These temporal effects are important for designing experiments and interpreting results in biochemical research.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as modulating receptor activity and influencing cellular processes without causing significant toxicity . At higher doses, this compound can lead to adverse effects, including toxicity and disruption of normal cellular functions. Understanding the dosage-dependent effects is crucial for evaluating the compound’s therapeutic potential and safety profile.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may have distinct biochemical properties . The metabolic pathways of this compound can influence its overall activity and duration of action in biological systems. Additionally, the compound’s effects on metabolic flux and metabolite levels are important considerations in biochemical research.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes by active transport mechanisms, allowing it to reach its target sites within cells . Once inside the cells, this compound can interact with intracellular proteins and organelles, influencing its localization and accumulation. Understanding the transport and distribution mechanisms is essential for elucidating the compound’s cellular effects and therapeutic potential.

Subcellular Localization

The subcellular localization of this compound plays a critical role in its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals and post-translational modifications . For example, it may localize to the endoplasmic reticulum or mitochondria, where it can interact with specific proteins and influence cellular processes. The subcellular localization of this compound is an important factor in understanding its mechanism of action and potential therapeutic applications.

Propriétés

IUPAC Name |

4-cyclopropyl-9-oxa-1,4-diazaspiro[5.5]undecane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N2O/c1-2-10(1)13-6-5-12-11(9-13)3-7-14-8-4-11/h10,12H,1-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDDWAHIOIYEALA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N2CCNC3(C2)CCOCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.